2-(1,1-Dimethylethyl)-5-ethoxyoxazole
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Tools like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the reaction mechanism.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility in various solvents, density, molar mass, polarity, and spectral properties (IR, UV-Vis, NMR spectra).Scientific Research Applications
Synthesis of Trifluoromethylated Pyridine Derivatives
2-(1,1-Dimethylethyl)-5-ethoxyoxazole serves as a precursor in the synthesis of trifluoromethylated pyridine systems through Diels–Alder reactions with trifluoromethyl alkenes. This process yields moderate to high yields of the desired pyridine derivatives, which are characterized using multinuclear NMR techniques including 1H-13C HETCOR spectroscopy. These compounds have potential applications in developing new materials and pharmaceuticals due to their trifluoromethyl groups (Sandford, Wilson, & Timperley, 2004).
Insect and Acari Bioactivity
In agricultural research, 2-(1,1-Dimethylethyl)-5-ethoxyoxazole derivatives have been evaluated for bioactivity against various insect and acarus pests in vegetables in China. The compound, known as etoxazole, showed significant bioactivity against pests like the beet armyworm and the diamondback moth. Etoxazole's effectiveness, compared to other pesticides, highlights its potential as a valuable tool in pest management strategies for vegetable crops (Li et al., 2014).
Aza-Wittig Reaction Synthesis
The compound is also involved in the synthesis of 5-ethoxyoxazoles and oxazolo[3,2-c]quinazolines via the Aza-Wittig reaction. This synthesis pathway is important for producing these heterocyclic compounds, which have a broad range of applications in medicinal chemistry and drug discovery due to their biologically active frameworks (Huang, Nie, & Ding, 2009).
Molecular Electron Density Theory Study
A study utilizing molecular electron density theory (MEDT) explored the Diels-Alder reaction mechanism between 2,4-dimethyl-5-ethoxyoxazole and ethyl 4,4,4-trifluorocrotonate. This research provides insights into the regioselectivity and mechanistic details of the reaction, contributing to the understanding of how electron density influences chemical reactions and selectivity. Such studies are crucial for developing more efficient synthetic strategies in organic chemistry (Afshari, Mohsennia, & Sameti, 2020).
Safety And Hazards
This involves understanding the toxicological properties of the compound and precautions that need to be taken while handling it. Material Safety Data Sheets (MSDS) are a good source of this information.
Future Directions
This could involve potential applications of the compound, ongoing research, and open questions that need to be addressed.
For a specific compound like “2-(1,1-Dimethylethyl)-5-ethoxyoxazole”, you would need to look up these details in chemical databases, research articles, and textbooks. Please consult with a chemist or a reliable source for accurate information.
properties
IUPAC Name |
2-tert-butyl-5-ethoxy-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-5-11-7-6-10-8(12-7)9(2,3)4/h6H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAODNHWFLLRPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Dimethylethyl)-5-ethoxyoxazole |
Synthesis routes and methods
Procedure details
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